molecular formula C17H19ClN4O B2445967 3-CHLORO-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE CAS No. 1797291-64-5

3-CHLORO-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE

Cat. No.: B2445967
CAS No.: 1797291-64-5
M. Wt: 330.82
InChI Key: GMVAJUUBVOEUMK-UHFFFAOYSA-N
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Description

3-CHLORO-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE is an organic compound that features a benzamide core substituted with a pyrimidine ring and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

3-CHLORO-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrimidine moieties play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CHLORO-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrimidine and pyrrolidine rings with the benzamide core makes it a versatile scaffold for drug discovery.

Properties

IUPAC Name

3-chloro-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c1-12-9-16(22-7-2-3-8-22)21-15(20-12)11-19-17(23)13-5-4-6-14(18)10-13/h4-6,9-10H,2-3,7-8,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVAJUUBVOEUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)Cl)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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